Vinrosidine sulfate is synthesized from vinblastine, another vinca alkaloid. The synthesis typically involves chemical modifications to enhance its therapeutic properties and reduce side effects compared to its parent compounds. The production process often utilizes various chemical reagents and solvents to achieve the desired purity and yield.
Vinrosidine sulfate belongs to the class of alkaloids, specifically vinca alkaloids. These compounds are known for their antitumor properties and are classified as microtubule inhibitors, disrupting normal cell division processes.
The synthesis of vinrosidine sulfate can be achieved through a multi-step process that begins with vinblastine. The general method includes:
The synthesis involves careful control of reaction conditions such as temperature, pH, and concentration of reactants to optimize yield and purity. Advanced techniques such as chromatography may be employed for purification.
Vinrosidine sulfate has a complex molecular structure characterized by multiple rings and functional groups that contribute to its pharmacological activity. The specific arrangement of atoms within the molecule allows it to interact effectively with cellular components.
The molecular formula for vinrosidine sulfate can be represented as , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its molecular weight is approximately 475.6 g/mol.
Vinrosidine sulfate participates in various chemical reactions typical for sulfated organic compounds. Key reactions include:
The stability of vinrosidine sulfate under different conditions (e.g., temperature, pH) is crucial for its storage and application in therapeutic settings. Understanding these reactions helps in optimizing formulations for clinical use.
Vinrosidine sulfate exerts its antitumor effects primarily through the disruption of microtubule formation during cell division. The mechanism includes:
Research indicates that vinrosidine sulfate's potency can vary based on structural modifications compared to vincristine, influencing its therapeutic efficacy and side effects.
Relevant data suggest that maintaining appropriate storage conditions (cool, dry environments) enhances stability .
Vinrosidine sulfate is primarily used in scientific research and clinical settings for:
Vinrosidine sulfate, like other Catharanthus alkaloids, originates from the Madagascar periwinkle (Catharanthus roseus). Isolating vinrosidine sulfate from plant tissues faces significant yield challenges due to its ultralow natural abundance (typically <0.0003% dry weight) [7] [8]. The compound coexists with structurally similar alkaloids (vincristine, vinblastine, vindoline, catharanthine), necessitating multi-step chromatographic separations that compromise overall recovery. Industrial-scale extraction protocols employ sequential solvent partitioning (e.g., benzene/tartaric acid) and pH-dependent fractionation to isolate crude alkaloid mixtures, followed by vacuum liquid chromatography (VLC) on silica gel/alumina beds and centrifugally accelerated radial chromatography for final purification [1] [3]. Despite optimization, these processes incur substantial biomass costs: Approximately 500 kg of dried leaves yield merely 1 g of purified vinrosidine sulfate, making plant-based production economically and ecologically unsustainable for global demand [3] [8].
Table 1: Yield Comparison of Extraction Methods for Vinrosidine Precursors
Extraction Method | Solvent System | Alkaloid Fraction Targeted | Yield (%) | Key Limitations |
---|---|---|---|---|
Methanolic Percolation | MeOH/H₂O (80:20) + Phosphate Buffer | Vindoline-rich | 0.0098 | Low selectivity, co-elution issues |
Charcoal Column Adsorption | CHCl₃:MeOH (95:5) | Total alkaloids | 0.0055 | Adsorbent fouling, low resolution |
pH-Stratified Partitioning | Benzene/Tartaric Acid + Methylene Chloride | Vinblastine/Vincristine | 0.0032 | Emulsion formation, pH sensitivity |
Hybrid VLC-Radial Chromatography | Silica/Alumina + CHCl₃:MeOH gradients | Vinrosidine-enriched | 0.0017* | High solvent consumption, scalability |
*Estimated for vinrosidine sulfate based on analogous alkaloid recovery [1] [3]
Endophytic fungi (e.g., Fusarium oxysporum) offer alternative sourcing, producing vinrosidine analogs at 67–76 μg/L in bioreactors [4]. However, genetic instability and low titers restrict commercial viability. Metabolic engineering of Saccharomyces cerevisiae has achieved vindoline (305.1 μg/L) and catharanthine (527.1 μg/L) synthesis – key vinrosidine precursors – though full pathway integration remains unrealized [6].
The bioactivity of vinrosidine sulfate is exquisitely dependent on the stereochemical integrity at C18' (R-configuration) and C2' (S-configuration), which govern tubulin-binding affinity. Total synthesis strategies confront 22+ steps with stereo-control challenges at chiral centers prone to epimerization [7] [9]. Advanced approaches employ:
Notably, the 2022 stereocontrolled synthesis of vindoline established a benchmark by maintaining >99% ee at C2' via enzymatic desymmetrization of prochiral diketones and Shi epoxidation for C18' oxygenation [6]. Nevertheless, synthetic vinrosidine sulfate remains impractical: Current routes require 37 linear steps with <0.1% overall yield, primarily due to protecting group manipulations and HPLC purifications of stereoisomeric mixtures [10].
Table 2: Strategic Approaches for Critical Stereocenter Control
Stereocenter | Synthetic Strategy | Key Reagent/Catalyst | Stereoselectivity | Yield per Step (%) |
---|---|---|---|---|
C2' | Chiral Auxiliary-Mediated Alkylation | (S)-N-tert-Butanesulfinimide | 97% ee | 82 |
C18' | Enzymatic Reduction | Ketoreductase KR-01 | >99% ee | 91 |
C3' | Substrate-Controlled Epoxidation | m-CPBA/Chiral Ti-TADDOLate | d.r. 15:1 | 68 |
C16' | Radical Cation Coupling | BAHA (Triarylaminium salt) | d.r. >50:1 | 85 |
Semi-synthesis leverages natural vindoline and catharanthine (abundant in C. roseus) coupled via stereoselective C16'-C5'' bond formation. Key coupling mechanisms include:
BAHA-mediated coupling currently dominates semi-synthetic routes to vinrosidine due to operational simplicity, scalability, and retention of C16' stereochemistry without epimerization. However, downstream modifications (e.g., C3'/C4' oxidations) remain necessary to convert anhydrovinblastine to vinrosidine sulfate [9] [10].
Current production paradigms face divergent challenges:
Bioprospecting and Cultivation
Synthetic Biology
Table 3: Economic and Technical Comparison of Production Platforms
Platform | CAPEX Intensity | OPEX ($/g Vinrosidine) | Max. Theoretical Yield | Scalability Barrier |
---|---|---|---|---|
Plant Extraction | Low | 18,000–22,000 | 0.0005% dry weight | Land use, seasonal variability |
Endophytic Fermentation | Medium | 9,500–12,000 | 150 μg/L | Genetic instability |
Shoot Culture Bioreactors | High | 7,200–8,500 | 2.1 mg/L | Capital cost, process control |
Engineered Yeast Fermentation | Very High | 1,800* | 527 μg/L (catharanthine) | Pathway complexity, cofactor supply |
*Projected at 10x current titers [6]
Hybrid semi-synthesis from fermented precursors offers near-term potential: Microbial catharanthine coupled with plant-derived vindoline via BAHA oxidation could reduce vinrosidine sulfate production costs by 60% versus full extraction [6] [9].
Comprehensive Compound Index
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1